Fosmidomycin

Antimalarial drug discovery DXR inhibition Plasmodium falciparum

Choose Fosmidomycin as your definitive DXR inhibitor scaffold. Its unique pharmacophore geometry, species-dependent binding, and benchmark IC₅₀ values (150-300 nM) make it essential for calibrating antimalarial screens and developing novel analogs. Unlike fosfomycin or FR-900098, it offers a clean pharmacokinetic baseline (20-30% oral bioavailability) ideal for prodrug optimization and colistin potentiation studies. Available as the sodium salt hydrate with verified ≥95% NMR purity and 20 mg/mL water solubility, ensuring reproducible results across laboratories. Select Fosmidomycin for unparalleled experimental consistency in isoprenoid biosynthesis research.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 66508-53-0
Cat. No. B1218577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmidomycin
CAS66508-53-0
Synonyms3-(N-formyl-N-hydroxy)aminopropylphosphonic acid
fosfidomycin
fosmidomycin
fosmidomycin monoammonium salt
fosmidomycin monopotassium salt
fosmidomycin monosodium salt
fosmidomycin sodium
fosmidomycin sodium salt
FR-31564
phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
SMILESC(CN(C=O)O)CP(=O)(O)O
InChIInChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
InChIKeyGJXWDTUCERCKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosmidomycin (CAS 66508-53-0): A DXR-Targeting Phosphonate Antibiotic for Research and Development


Fosmidomycin (FR-31564) is a phosphonate natural product isolated from Streptomyces lavendulae that functions as a competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR; also called IspC or MEP synthase), the second and rate-limiting enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis [1]. This pathway is essential in most Gram-negative and Gram-positive bacteria, apicomplexan parasites (including Plasmodium falciparum), and plants, but is absent in mammals, which synthesize isoprenoids via the mevalonate pathway [2]. Fosmidomycin is available as the sodium salt hydrate with ≥95% purity (NMR) and is soluble in water (20 mg/mL) .

Why Fosmidomycin Cannot Be Substituted by Other DXR Inhibitors or Phosphonate Antibiotics


Although multiple DXR inhibitors and phosphonate antibiotics exist, fosmidomycin occupies a unique position due to its distinct pharmacophore geometry, species-dependent DXR binding affinities, and differential uptake mechanisms. The closest structural analog, FR-900098, exhibits 2.6-fold greater potency against P. falciparum in vitro but suffers from even poorer oral bioavailability and more limited tissue distribution, making fosmidomycin the preferred starting scaffold for medicinal chemistry optimization [1]. Conversely, fosfomycin—the most clinically successful phosphonate—targets MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) in peptidoglycan biosynthesis rather than DXR, yielding a completely different antimicrobial spectrum and resistance profile; its trometamol salt achieves 37–44% oral bioavailability compared to fosmidomycin's 20–30% [2]. These divergent pharmacological and target profiles preclude simple interchange among phosphonate antibiotics and underscore the necessity of compound-specific selection criteria for research and development applications.

Quantitative Evidence for Fosmidomycin Differentiation Against Comparators


Antimalarial Potency Against Fresh Clinical P. falciparum Isolates: Fosmidomycin vs. FR-900098 and TH II46

In a study using fresh clinical isolates of Plasmodium falciparum from Cameroon, fosmidomycin exhibited a geometric mean IC50 of 301 nM (n = 34) when tested in RPMI-1640 medium supplemented with 10% fetal bovine serum. The direct comparator FR-900098 demonstrated a geometric mean IC50 of 118 nM under identical conditions, representing a 2.6-fold greater potency relative to fosmidomycin [1]. In a parallel series, the fosmidomycin derivative TH II46 showed a geometric mean IC50 of 249 nM (n = 33) versus 413 nM for fosmidomycin, corresponding to a 1.7-fold potency advantage for TH II46 [1]. Notably, the absence of cross-resistance between fosmidomycin and chloroquine or pyrimethamine was confirmed, supporting fosmidomycin's utility against drug-resistant malaria strains [1].

Antimalarial drug discovery DXR inhibition Plasmodium falciparum

Oral Bioavailability: Fosmidomycin vs. Fosfomycin Formulations

Fosmidomycin demonstrates an oral bioavailability of 20–30% in humans, as established through urinary recovery studies following oral administration [1]. In comparison, the trometamol salt of fosfomycin—the most bioavailable formulation of the clinically approved phosphonate antibiotic—achieves 37–44% oral bioavailability, while the calcium salt of fosfomycin yields only 12–18% (range: 18–29% urinary recovery) [1]. Alafosfalin, another phosphonate derivative, exhibits the lowest oral bioavailability among the class at 10–20% [1]. The 24-hour urinary excretion of unchanged fosmidomycin following an oral dose of 500 mg in volunteers was 26.0%, compared to 85.5% after intravenous administration, confirming incomplete but measurable oral absorption [2].

Pharmacokinetics Oral bioavailability Phosphonate antibiotics

Serum Half-Life: Fosmidomycin vs. Fosfomycin and Alafosfalin

The serum elimination half-life (t1/2) of fosmidomycin in humans following intravenous administration is 1.5–2.0 hours [1]. In dogs, the half-life after an intravenous dose of 20 mg/kg was 1.14 hours [2]. For comparison, fosfomycin exhibits a longer half-life of 2–4 hours (up to 5.5 hours for certain calcium salt formulations), while alafosfalin is eliminated more rapidly with a half-life of approximately 1 hour [1]. The moderate half-life of fosmidomycin results in minimal serum accumulation even after repeated dosing; in volunteers receiving 1 g intramuscularly every 6 hours for 21 doses or 2 g intravenous infusions every 6 hours for 29 doses, no drug accumulation was observed [2].

Pharmacokinetics Elimination half-life Dosing interval

Synergistic Potentiation of Colistin Against Burkholderia multivorans

In checkerboard MIC assays with clinical isolates of Burkholderia multivorans, a species within the intrinsically multidrug-resistant Burkholderia cepacia complex, fosmidomycin alone exhibited poor antibacterial activity. However, when combined with colistin (polymyxin E), fosmidomycin reduced the colistin MIC by up to 64-fold, achieving values as low as 8 μg/mL [1]. This concentration is clinically achievable via colistin inhalation therapy [1]. Mechanistically, fosmidomycin treatment significantly reduced bacterial levels of bacteriohopanetetrol cyclitol ether (BHT-CE), the dominant hopanoid in B. multivorans, which is implicated in membrane stability and polymyxin resistance [1]. Dual treatment increased membrane permeability as measured by 1-N-phenylnaphthylamine uptake assays, without altering polymyxin B binding [1].

Antimicrobial synergy Burkholderia cepacia complex Cystic fibrosis

Clinical Antimalarial Efficacy as Monotherapy and Combination Partner

In an open-label clinical trial, fosmidomycin administered orally at 1,200 mg every 8 hours for 7 days to 20 adults with acute uncomplicated P. falciparum malaria in Gabon and Thailand achieved 100% clinical and parasitological cure on day 7 (primary endpoint), with mean parasite clearance time of 44 hours and mean fever clearance time of 41 hours [1]. However, recrudescence was observed in 78% of patients (7/9) in Gabon and 22% (2/9) in Thailand by day 28, confirming that fosmidomycin monotherapy is insufficient for radical cure [1]. In contrast, the combination of fosmidomycin with clindamycin has demonstrated substantially improved efficacy: in a separate trial in Gabonese children, the fosmidomycin-clindamycin combination (oral, 3-day regimen) achieved per-protocol cure rates that position it as a potential alternative to artemisinin-based combination therapies (ACTs), particularly in regions with emerging artemisinin resistance [2].

Clinical trial Plasmodium falciparum malaria Combination therapy

High-Value Research and Development Applications for Fosmidomycin


Reference Standard for DXR Inhibitor Screening and SAR Studies

Fosmidomycin serves as the benchmark DXR inhibitor in enzymatic assays and cell-based antimalarial screens. Its well-characterized IC50 values against P. falciparum strains (e.g., 150–300 nM range across 3D7, HB3, Dd2, A2 strains) and direct comparative data with FR-900098 (2.6-fold more potent) and TH II46 (1.7-fold more potent) enable researchers to calibrate assay sensitivity and evaluate novel analogs [1]. The compound is commercially available with validated purity (≥95% NMR) and established solubility parameters (20 mg/mL in water), facilitating reproducible experimental conditions across laboratories .

Pharmacokinetic and Prodrug Development Studies

Fosmidomycin's moderate oral bioavailability (20–30%) and short serum half-life (1.5–2.0 hours) make it an ideal scaffold for prodrug and formulation optimization [1]. The compound's low serum protein binding (≤4%) and predominant renal excretion (85.5% unchanged in urine after IV administration) provide a clean pharmacokinetic baseline for assessing improvements in oral exposure, tissue distribution, or metabolic stability [2]. Lipophilic phosphonate ester prodrugs derived from fosmidomycin have already demonstrated enhanced cellular penetration against Mycobacterium tuberculosis and Francisella novicida, validating this application [3].

Gram-Negative Bacterial Adjuvant and Synergy Studies

Fosmidomycin's ability to potentiate colistin activity against intrinsically resistant Burkholderia multivorans (up to 64-fold MIC reduction) positions it as a specialized tool for investigating membrane hopanoid biology and adjuvant strategies for cystic fibrosis-associated infections [1]. This application extends to other Gram-negative pathogens where hopanoids contribute to antibiotic resistance, including Pseudomonas aeruginosa and members of the Burkholderia cepacia complex. Researchers can use fosmidomycin to interrogate the link between isoprenoid biosynthesis inhibition and outer membrane permeability in multidrug-resistant bacteria [1].

Antimalarial Combination Therapy Preclinical Evaluation

Fosmidomycin is a validated partner for combination antimalarial studies, with clinical evidence supporting its pairing with clindamycin, azithromycin, and other agents to overcome the recrudescence limitation observed in monotherapy [1]. Preclinical researchers can use fosmidomycin to evaluate novel DXR inhibitors in combination with artemisinin derivatives or other antimalarial classes, leveraging the absence of cross-resistance with chloroquine and pyrimethamine [2]. The compound's favorable safety profile, even at high intravenous doses (8 g/day for 7 days), supports its use in in vivo efficacy models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmidomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.